

Unraveling the Formation of DM51 Impurity 1: A Technical Guide

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Compound of Interest

Compound Name: DM51 Impurity 1

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This technical guide provides an in-depth analysis of the potential formation mechanisms of **DM51 Impurity 1**, a substance of interest in the development of maytansinoid-based therapeutics. Drawing upon the known chemistry of maytansinoids, this document outlines plausible synthetic and degradative pathways that could lead to the generation of this impurity, offers detailed experimental protocols for its identification and characterization, and presents quantitative data in a structured format for ease of comparison.

Introduction to DM51 and its Impurity Profile

DM51 is a potent maytansinoid, a class of microtubule-targeting agents utilized as cytotoxic payloads in antibody-drug conjugates (ADCs) for cancer therapy. The chemical integrity of the maytansinoid payload is critical to the safety and efficacy of the ADC. Impurities, which can arise during synthesis or through degradation, must be rigorously identified and controlled.

"**DM51 Impurity 1**" shares the same molecular formula (C₃₈H₅₄ClN₃O₁₀S) and molecular weight as DM51, which strongly indicates that it is an isomer of the parent compound. The formation of such an impurity is a critical concern in the manufacturing and storage of DM51 and its corresponding ADCs.

Table 1: Physicochemical Properties of DM51 and **DM51 Impurity 1**

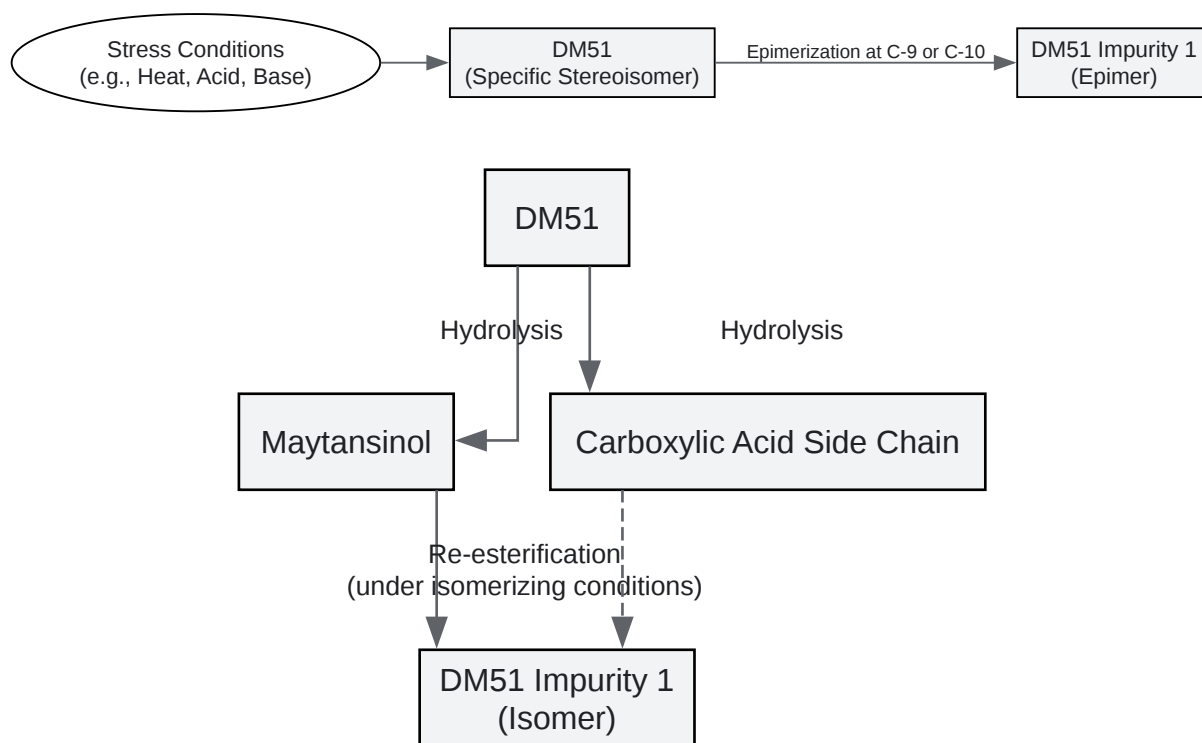
Property	DM51	DM51 Impurity 1	Reference
Molecular Formula	C38H54ClN3O10S	C38H54ClN3O10S	[1][2]
Molecular Weight	780.37 g/mol	780.4 g/mol	[1][2]
IUPAC Name	[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxo-9,22-diazatetracyclo[19.3.1.1 ^{10,14} .0 ^{3,5}]hexacos-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate	[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxo-9,22-diazatetracyclo[19.3.1.1 ^{10,14} .0 ^{3,5}]hexacos-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate	[2]
Synonyms	-	HY-143987	[2]

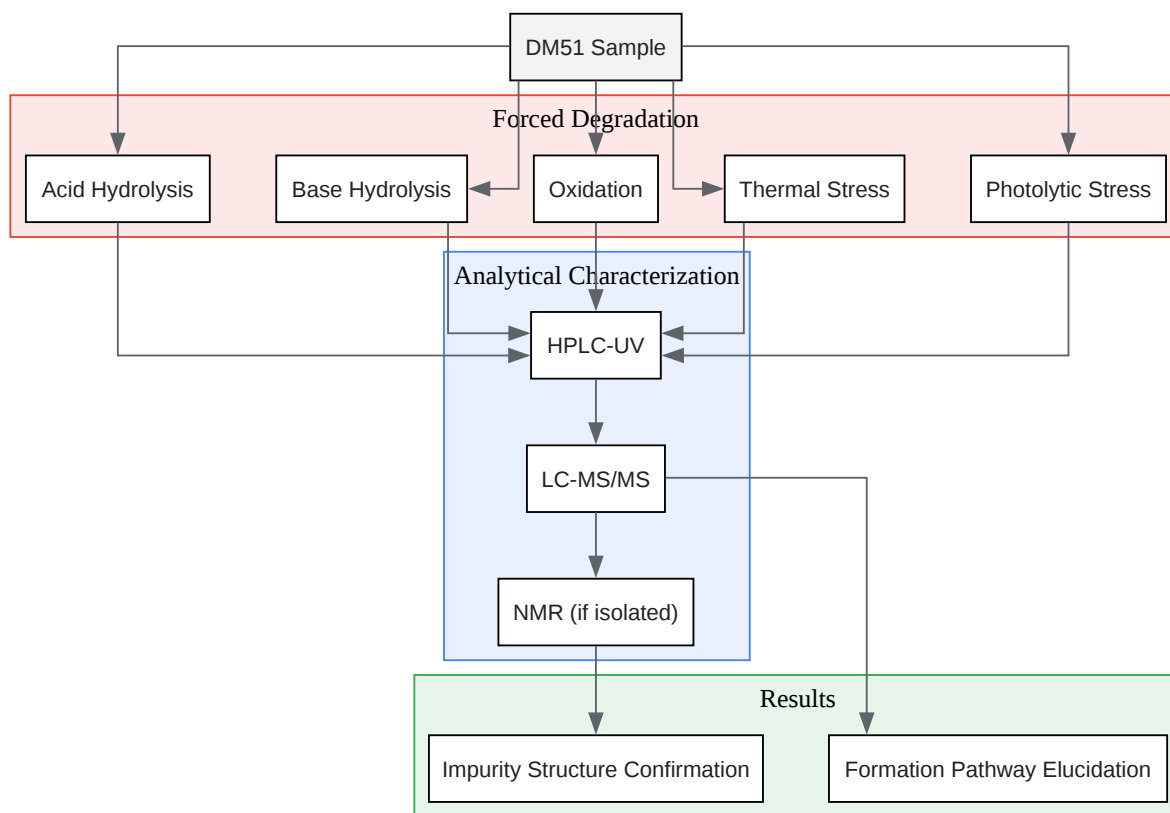
Proposed Formation Mechanisms of DM51 Impurity 1

Based on the isomeric relationship and the known chemistry of maytansinoids, two primary pathways are proposed for the formation of **DM51 Impurity 1**: epimerization during synthesis or degradation, and hydrolysis of the C-3 ester side chain followed by re-esterification.

Epimerization

The complex stereochemistry of maytansinoids presents numerous opportunities for isomerization. The C-9 carbinolamide and the C-10 positions are known to be susceptible to epimerization under certain conditions.





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References

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